![molecular formula C14H18Cl2N2O3 B4739637 ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4739637.png)
ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate
Overview
Description
Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate, also known as Etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. It was first synthesized in the 1960s and has since become a popular choice for induction of anesthesia due to its rapid onset and short duration of action. Etomidate is a GABAergic drug that works by enhancing the activity of the inhibitory neurotransmitter GABA in the brain.
Mechanism of Action
Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate works by enhancing the activity of GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining normal brain function. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate binds to a specific site on the GABA receptor, which enhances the activity of GABA and leads to increased inhibition of neuronal activity. This results in a state of anesthesia, where the patient is unconscious and unable to feel pain.
Biochemical and Physiological Effects:
ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has several biochemical and physiological effects on the body. It causes a rapid onset of anesthesia, which is characterized by loss of consciousness and muscle relaxation. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate also has minimal effects on cardiovascular function, making it a safe choice for patients with cardiovascular disease. However, it can cause adrenal suppression, which can lead to decreased cortisol production and increased risk of infection.
Advantages and Limitations for Lab Experiments
Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of GABA receptors, which makes it a valuable tool for studying the role of GABA in various physiological processes. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate also has a rapid onset of action and short duration of action, which allows for precise control over the duration of anesthesia. However, ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate can cause adrenal suppression, which can affect the results of experiments involving the hypothalamic-pituitary-adrenal axis.
Future Directions
There are several future directions for research involving ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate. One area of interest is the development of new GABAergic drugs that have fewer side effects than ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate. Another area of interest is the development of new methods for administering ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate, such as intranasal or transdermal delivery. Additionally, there is ongoing research into the role of GABA in various neurological disorders, which could lead to the development of new treatments for these conditions.
Scientific Research Applications
Ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate has been extensively studied for its use as an anesthetic agent in clinical settings. However, it has also been used in scientific research to study the function of GABA receptors in the brain. ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate is a positive allosteric modulator of GABA receptors, which means it enhances the activity of GABA in the brain. This property has made it a valuable tool for studying the role of GABA in various physiological processes.
properties
IUPAC Name |
ethyl 3-[1-(2,4-dichlorophenyl)ethylcarbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-3-21-13(19)6-7-17-14(20)18-9(2)11-5-4-10(15)8-12(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAJQQUTTVESBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC(C)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-{[1-(2,4-dichlorophenyl)ethyl]carbamoyl}-beta-alaninate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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